

Spectroscopic Characterization of 4-Amino-1-benzylpiperidin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-1-benzylpiperidin-2-one

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This technical guide provides an in-depth analysis of the spectroscopic data for **4-Amino-1-benzylpiperidin-2-one**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed, predictive analysis based on established spectroscopic principles and data from closely related structural analogs. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this and similar molecules.

Introduction to 4-Amino-1-benzylpiperidin-2-one

4-Amino-1-benzylpiperidin-2-one belongs to the piperidinone class of compounds, which are recognized as versatile scaffolds in the synthesis of various biologically active molecules. The presence of a lactam ring, a chiral center at the C4 position, and an N-benzyl group provides a unique three-dimensional structure that is of significant interest for designing novel therapeutic agents. Accurate structural confirmation through spectroscopic methods is a critical step in its synthesis and application in drug discovery pipelines.

This guide will systematically explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Amino-1-benzylpiperidin-2-one**. Each section will detail the theoretical basis for the predicted spectral features, supported by data from analogous structures and established spectroscopic rules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **4-Amino-1-benzylpiperidin-2-one**, both ^1H and ^{13}C NMR are indispensable for confirming its structure.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A 5-10 mg sample of **4-Amino-1-benzylpiperidin-2-one** would be dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Spectra would be acquired on a 400 MHz or higher field NMR spectrometer.

^1H NMR: Standard proton NMR spectra would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

^{13}C NMR: Proton-decoupled ^{13}C NMR spectra would be obtained to provide a spectrum with single lines for each unique carbon atom.

Predicted ^1H NMR Data

The predicted ^1H NMR spectrum of **4-Amino-1-benzylpiperidin-2-one** in CDCl_3 is summarized in the table below. Chemical shifts are influenced by the electron-withdrawing lactam carbonyl group, the amino group, and the N-benzyl substituent.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.35 - 7.25	m	5H	Ar-H	Protons of the phenyl ring of the benzyl group.
~ 4.60	s	2H	N-CH ₂ -Ph	Benzylic protons, appear as a singlet due to the absence of adjacent protons.
~ 3.50	m	1H	C4-H	Methine proton at the chiral center, coupled to the adjacent methylene protons.
~ 3.30	m	2H	C6-H ₂	Methylene protons adjacent to the nitrogen atom of the lactam.
~ 2.50	m	2H	C3-H ₂	Methylene protons adjacent to the carbonyl group.
~ 2.00	m	2H	C5-H ₂	Methylene protons adjacent to the C4 carbon.
~ 1.60	br s	2H	NH ₂	Protons of the primary amine, often appear as a broad singlet and can

exchange with
D₂O.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton.

Chemical Shift (δ, ppm)	Assignment	Rationale
~ 172	C=O	Carbonyl carbon of the lactam, deshielded due to the double bond to oxygen.
~ 137	Ar-C (quat)	Quaternary carbon of the phenyl ring attached to the benzylic methylene group.
~ 129	Ar-CH	Aromatic carbons of the benzyl group.
~ 128	Ar-CH	Aromatic carbons of the benzyl group.
~ 127	Ar-CH	Aromatic carbons of the benzyl group.
~ 52	N-CH ₂ -Ph	Benzylic carbon.
~ 50	C4-H	Carbon bearing the amino group.
~ 48	C6-H ₂	Carbon adjacent to the lactam nitrogen.
~ 35	C3-H ₂	Carbon adjacent to the lactam carbonyl.
~ 32	C5-H ₂	Carbon adjacent to the C4 carbon.

Structural Elucidation Workflow using NMR

The following diagram illustrates how different NMR techniques contribute to the complete structural assignment.

Caption: NMR techniques for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

Sample Preparation: A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .

Predicted IR Absorption Data

The predicted characteristic IR absorption bands for **4-Amino-1-benzylpiperidin-2-one** are presented below.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
3400-3300	Medium	N-H	Symmetric and asymmetric stretching of the primary amine. [1]
3080-3030	Medium	C-H (aromatic)	Stretching of sp ² C-H bonds in the benzyl group.
2950-2850	Medium	C-H (aliphatic)	Stretching of sp ³ C-H bonds in the piperidine ring and benzylic methylene.
~ 1650	Strong	C=O	Carbonyl stretching of the six-membered lactam (amide). [2]
1600-1450	Medium-Weak	C=C	Aromatic ring stretching.
~ 1590	Medium	N-H	Bending (scissoring) of the primary amine. [1]
1495, 1450	Medium	C-H	Bending of the CH ₂ groups.
~ 1250	Medium	C-N	Stretching of the aliphatic amine. [1]
740, 700	Strong	C-H	Out-of-plane bending for a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source would be suitable for this compound due to its polarity.

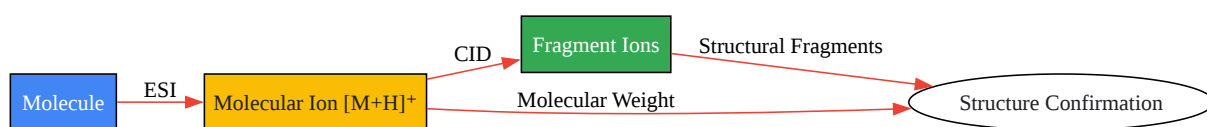
Analysis: The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ESI source. A full scan mass spectrum would be acquired in positive ion mode.

Predicted Mass Spectrometry Data

m/z	Ion	Rationale
219.15	$[M+H]^+$	Protonated molecular ion ($C_{12}H_{17}N_2O^+$).
91.05	$[C_7H_7]^+$	Tropylium ion, a very stable fragment characteristic of benzyl groups. [3]
128.10	$[M - C_7H_7]^+$	Loss of the benzyl group.

Fragmentation Pathway

The logical flow of structural elucidation using MS is depicted below.



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